![molecular formula C21H19N5O2S B5055041 6-[(2-Amino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N-phenyl-1,4-dihydro[4,4'-bipyridine]-3-carboxamide CAS No. 5231-55-0](/img/structure/B5055041.png)
6-[(2-Amino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N-phenyl-1,4-dihydro[4,4'-bipyridine]-3-carboxamide
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Overview
Description
6-[(2-Amino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N-phenyl-1,4-dihydro[4,4’-bipyridine]-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a bipyridine core, which is often associated with coordination chemistry and catalysis. The presence of functional groups such as cyano, amino, and carboxamide adds to its versatility in chemical reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Amino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N-phenyl-1,4-dihydro[4,4’-bipyridine]-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated bipyridine under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process would be streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Amino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N-phenyl-1,4-dihydro[4,4’-bipyridine]-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino and sulfanyl groups can be oxidized under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bipyridine core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group could yield a sulfoxide or sulfone, while reduction of the cyano group would produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s functional groups suggest potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features may allow it to interact with biological targets, potentially leading to therapeutic applications.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-[(2-Amino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N-phenyl-1,4-dihydro[4,4’-bipyridine]-3-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The bipyridine core is known to coordinate with metal ions, which could be relevant in catalytic processes or as a part of metalloenzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-hydroxy-2-methyl-1,2,3,4-tetrahydro-4,4’-bipyridine-3-carboxylate
- Other bipyridine derivatives : These compounds share the bipyridine core but differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of 6-[(2-Amino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N-phenyl-1,4-dihydro[4,4’-bipyridine]-3-carboxamide lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both amino and cyano groups, along with the bipyridine core, makes it a versatile compound for various scientific investigations.
Properties
IUPAC Name |
6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-2-methyl-N-phenyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-13-18(20(28)26-15-5-3-2-4-6-15)19(14-7-9-24-10-8-14)16(11-22)21(25-13)29-12-17(23)27/h2-10,19,25H,12H2,1H3,(H2,23,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRLUSUYHBNMQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=NC=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385456 |
Source
|
Record name | 6-[(2-Amino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N-phenyl-1,4-dihydro[4,4'-bipyridine]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5231-55-0 |
Source
|
Record name | 6-[(2-Amino-2-oxoethyl)sulfanyl]-5-cyano-2-methyl-N-phenyl-1,4-dihydro[4,4'-bipyridine]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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